[1-(4-Propoxyphenyl)ethyl]amine hydrochloride is a chiral phenylethylamine derivative supplied as a stable, crystalline salt. Its primary role is as a specialized organic building block, or ligand, for the synthesis of advanced functional materials. It is most frequently documented as a chiral organic spacer cation used to construct 2D and quasi-2D hybrid organic-inorganic perovskites (HOIPs).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHkFCIv6KesmyB765uWJ1EWZe4s_-SdeOoKC8w7jf5QeEXex6D2zQ1H9UO7zhBtt5ZzXqWMeghx6ma_5zUM_3D-t-a9TCiRfUbcBVqlPABQ8rJnd0z8EL2EZbcdIah6)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGq7FUdegFVKO9JN-Ty-fq4Y9CfDOY9PNCMxxB6p6NrJy2184_0yhU7O03MYp74IqFl8KEll9Hrk31lFC1KExSIDTo1OYz4RoVE1OqEHfWbTlw4JHWhXY8ZV195ls09i-AuLcyIzPFjtZcS7t-v)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEl8OuX9hhYb-vvN5OWdxDeeoc3meaOwGiv7JE8irnVG6BYmqB4Zx8nDnLay88pZ8EKmoHdrzI8pNwodd_YaAs-KuKrMTpPUUxhgsuJzfzt3JlxIsnrWmBl07HCbIWgIlRtj0A3Ay1XOfVXMqFOGLWtMQO_JyOp98X1m5HK9sbJWrZDSuCD4WArIrg67O_OM-CDJlBr-zHg7FsBx_SAOvKqj-GBIPOA6WhgTLNNvhBFdn3X)] In this context, the specific length of the propoxy group and the chirality of the molecule are critical design features that directly influence the structural and optoelectronic properties of the resulting materials.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGD0SiNUdvQ64FfilWX8qWe7bum3SWwu3garNn8QgTPhMImLdfpYbq1JGU5G0AYexvs9S5ETmCWyRf8o9vVP3D3bzoQq62keGv-nlG98YFX7JDAeR7xenpfxwn1K0HHHNsY4_IQjP2fyL9409v8-2POhqPwzeYwMpBNKXcdU0zN7RuKbDN4sLhawH6q)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqwkN5CEbWkG9ab9l0nJ-Fo0Vd179BDpwpI8-2jnsYo5VHRXl8kI4uJ8WRTJAq6nJ1Hjn0dC9CKX3P0bEiIxlxSZ5Fa7Noz_SIQt3xbNjDrdQvvHGjLZEcnQ1Ogk6Lr4dt4Rv0_2gL57nLlWz8)]
Substituting this compound with its free base form or with analogs having different alkoxy chains (e.g., methoxy, ethoxy) is inadvisable for reproducible process outcomes. The hydrochloride salt form provides superior handling, thermal stability, and accurate dosing compared to the potentially oily or less stable free amine.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_z-drG0JFlvq1WEKO5XvGwphHnPXkT4maBwhxk6grt7Tio5vuQ3MO1wzQnYlV3289v5Dsl_hngiZ2xpkxh2Mzq-ieYOczNejWUPUjwCsdhZwoPDZfLxciwuX9sGlpLTq3iE02d0nbgVa2xbsAODhyRA%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE84WYQ0qQz3u82cRJBkncz2IQ6Ph4iuPU6_XHM2_iXm_hbJM9EMD03D24eRypkFdB9pqjaZP-uO7YAtkx-nC9UP6pWu28Ao5_yhSTfG3npYyrExRHE7CNEdCivFGopLlrKf19Pi2FxKBZFWcV-0-1PmUG_jKd-D9IREqPaXNLoanrMouVf)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEm-ngo1986F1RcgUviGTYOghJf9_xKH7e1386rjz3on-irOyDAPE3PwkiuacygOtbrwEXwJxdHpaKgsv4QkX81gGTmf5mdwdLHl_bXUfrgR12MH_xohP-ivbyfK3DjOzaaAcIWqkRuCCBX05ONxNojzhcu_QlDgFbGFSBMj5TEpWo94GsyUyvvYJJGOtmR5KFM2FC_qJirC5h8umak0aeVpqApidPMuOIDb0DYGkxFLvJi51rklc7u6VriepVm0Qa-tQeI9nc_3bBKXJ1QK33KDa1EwK_ZYEMkhtHu2bh9k2-RcvzfHg9d)] In materials synthesis, particularly for 2D perovskites, the length of the n-alkoxy chain is a critical design parameter that dictates the interlayer spacing of the inorganic layers.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGD0SiNUdvQ64FfilWX8qWe7bum3SWwu3garNn8QgTPhMImLdfpYbq1JGU5G0AYexvs9S5ETmCWyRf8o9vVP3D3bzoQq62keGv-nlG98YFX7JDAeR7xenpfxwn1K0HHHNsY4_IQjP2fyL9409v8-2POhqPwzeYwMpBNKXcdU0zN7RuKbDN4sLhawH6q)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqwkN5CEbWkG9ab9l0nJ-Fo0Vd179BDpwpI8-2jnsYo5VHRXl8kI4uJ8WRTJAq6nJ1Hjn0dC9CKX3P0bEiIxlxSZ5Fa7Noz_SIQt3xbNjDrdQvvHGjLZEcnQ1Ogk6Lr4dt4Rv0_2gL57nLlWz8)] Changing the propoxy group to an ethoxy or methoxy group will alter the crystal structure, quantum confinement, and resulting optoelectronic properties of the final material, making such analogs functionally distinct rather than interchangeable.
Amine hydrochloride salts are widely used in pharmaceutical and chemical synthesis workflows because they are typically crystalline, non-volatile solids with higher thermal stability and reduced odor compared to their corresponding free bases, which are often liquids or low-melting solids.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE84WYQ0qQz3u82cRJBkncz2IQ6Ph4iuPU6_XHM2_iXm_hbJM9EMD03D24eRypkFdB9pqjaZP-uO7YAtkx-nC9UP6pWu28Ao5_yhSTfG3npYyrExRHE7CNEdCivFGopLlrKf19Pi2FxKBZFWcV-0-1PmUG_jKd-D9IREqPaXNLoanrMouVf)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEm-ngo1986F1RcgUviGTYOghJf9_xKH7e1386rjz3on-irOyDAPE3PwkiuacygOtbrwEXwJxdHpaKgsv4QkX81gGTmf5mdwdLHl_bXUfrgR12MH_xohP-ivbyfK3DjOzaaAcIWqkRuCCBX05ONxNojzhcu_QlDgFbGFSBMj5TEpWo94GsyUyvvYJJGOtmR5KFM2FC_qJirC5h8umak0aeVpqApidPMuOIDb0DYGkxFLvJi51rklc7u6VriepVm0Qa-tQeI9nc_3bBKXJ1QK33KDa1EwK_ZYEMkhtHu2bh9k2-RcvzfHg9d)] This solid form facilitates easier and more accurate weighing, handling, and storage, which is critical for achieving batch-to-batch reproducibility in sensitive synthesis protocols. While direct comparative data for this specific compound is not published, the conversion to a hydrochloride salt is a standard and necessary industry practice to improve the precursor's processability.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHiA6pf-JfoJAcaqIxMulcEQJiWE2e985i6Mx22aFNYtYJa-M6N1VX6oLEM2gQzwbc7GmTTKAlt47hHPLVn8Srnaxo2V576Qwm5AclVeWZuW_SxQ3EhUYG7kVdzIy99vh1gZNvjdH7gTfOWzjtC2FKpHXI1UX6HfyS-moJmXR5eO6uh70PVtGiRn6gi)]
| Evidence Dimension | Physical State and Handling Properties |
| Target Compound Data | Crystalline solid (as hydrochloride salt) |
| Comparator Or Baseline | [1-(4-Propoxyphenyl)ethyl]amine (free base) - expected to be an oil or low-melting solid |
| Quantified Difference | Not applicable (qualitative improvement) |
| Conditions | Standard laboratory and manufacturing conditions |
This ensures accurate measurement and process consistency, reducing batch variability and improving workflow efficiency for the buyer.
In the formation of 2D hybrid perovskites, the length of the organic spacer cation directly controls the distance between the inorganic layers. Studies on analogous n-alkylammonium and alkoxy-substituted phenylethylammonium systems demonstrate a clear, positive correlation between the number of carbon atoms in the alkyl chain and the resulting lattice spacing.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGD0SiNUdvQ64FfilWX8qWe7bum3SWwu3garNn8QgTPhMImLdfpYbq1JGU5G0AYexvs9S5ETmCWyRf8o9vVP3D3bzoQq62keGv-nlG98YFX7JDAeR7xenpfxwn1K0HHHNsY4_IQjP2fyL9409v8-2POhqPwzeYwMpBNKXcdU0zN7RuKbDN4sLhawH6q)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqwkN5CEbWkG9ab9l0nJ-Fo0Vd179BDpwpI8-2jnsYo5VHRXl8kI4uJ8WRTJAq6nJ1Hjn0dC9CKX3P0bEiIxlxSZ5Fa7Noz_SIQt3xbNjDrdQvvHGjLZEcnQ1Ogk6Lr4dt4Rv0_2gL57nLlWz8)] For example, in a series of (CnH2n+1NH3)2PbI4 perovskites, increasing the chain length (n) systematically increases the interlayer distance, which in turn tunes the material's bandgap and excitonic properties.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGD0SiNUdvQ64FfilWX8qWe7bum3SWwu3garNn8QgTPhMImLdfpYbq1JGU5G0AYexvs9S5ETmCWyRf8o9vVP3D3bzoQq62keGv-nlG98YFX7JDAeR7xenpfxwn1K0HHHNsY4_IQjP2fyL9409v8-2POhqPwzeYwMpBNKXcdU0zN7RuKbDN4sLhawH6q)] Therefore, the propoxy group (C3) on this compound will yield a larger and structurally distinct interlayer spacing compared to methoxy (C1) or ethoxy (C2) analogs, a critical factor for tuning quantum confinement effects.
| Evidence Dimension | Interlayer Lattice Spacing (d-spacing) |
| Target Compound Data | Expected to produce a specific d-spacing characteristic of a C3-alkoxy spacer |
| Comparator Or Baseline | Methoxy (C1) or Ethoxy (C2) substituted phenylethylamine, which produce smaller d-spacings |
| Quantified Difference | Systematic increase in d-spacing with increasing alkyl chain length |
| Conditions | Thin-film or single-crystal formation of 2D hybrid perovskites |
For researchers designing perovskite materials, selecting the propoxy derivative is a direct, non-negotiable method to achieve a specific interlayer distance and the associated electronic properties, which cannot be replicated by shorter-chain analogs.
The stability of perovskite-based devices against ambient moisture is a critical challenge. The use of larger, more hydrophobic organic spacer cations is a recognized strategy to improve the material's resistance to humidity-induced degradation.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGgFwR69m0MoVjUo1yM-QtBJj02zarEM8VOwXaFTY8T9yNDhmNxZpRbP8DUuTjojaJ5IbgcOQAVXtrKmjoG71RoQSzhLV1a7XdojCf36eU42xGRLf1JPtbZYpE%3D)] Research on n-alkylammonium lead halide perovskites has demonstrated that increasing the number of carbon atoms in the alkyl chain improves the hydrophobicity of the resulting 2D perovskite films.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFN8wdCbEqN3b_c2e6CQAJ9awQ-ugb_eoxuHBdKy-gZUtHMrzm1BrVlpeRjqBQaDjMP70z2zcQGC8-aLZ1EvdoVm2EwIfAKDOSTSMICE81ps6Hz0Bmom9wpr59o0vkdyI5KwD3aE6_1IMUigjYmNW_1Ml3ebw%3D%3D)] The propoxy group on the target compound, being more hydrophobic than methoxy or ethoxy groups, contributes to forming a more moisture-resistant barrier, which is essential for enhancing the long-term operational stability of optoelectronic devices.
| Evidence Dimension | Material Hydrophobicity / Moisture Resistance |
| Target Compound Data | Higher hydrophobicity due to propoxy (C3) chain |
| Comparator Or Baseline | Analogs with shorter methoxy (C1) or ethoxy (C2) chains, which are less hydrophobic |
| Quantified Difference | Improved water stability with increasing alkyl chain length |
| Conditions | Thin-film 2D perovskite exposed to ambient humidity or water |
Procuring this specific compound provides a direct route to synthesizing more robust and stable materials, potentially increasing the lifetime and reliability of final devices.
This compound is the right choice for synthesizing 2D Ruddlesden-Popper or Dion-Jacobson phase perovskites where the targeted optoelectronic properties (e.g., exciton binding energy, photoluminescence wavelength) depend on achieving a specific quantum well thickness defined by the propoxy spacer.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGD0SiNUdvQ64FfilWX8qWe7bum3SWwu3garNn8QgTPhMImLdfpYbq1JGU5G0AYexvs9S5ETmCWyRf8o9vVP3D3bzoQq62keGv-nlG98YFX7JDAeR7xenpfxwn1K0HHHNsY4_IQjP2fyL9409v8-2POhqPwzeYwMpBNKXcdU0zN7RuKbDN4sLhawH6q)] Its use allows for precise structural engineering that is not possible with shorter or longer alkoxy chain analogs.
As a chiral cation, this molecule is used to impart chirality into the inorganic perovskite lattice, inducing properties like circular dichroism and potentially enabling applications in spin-selective charge transport (CISS effect).[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGq7FUdegFVKO9JN-Ty-fq4Y9CfDOY9PNCMxxB6p6NrJy2184_0yhU7O03MYp74IqFl8KEll9Hrk31lFC1KExSIDTo1OYz4RoVE1OqEHfWbTlw4JHWhXY8ZV195ls09i-AuLcyIzPFjtZcS7t-v)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEl8OuX9hhYb-vvN5OWdxDeeoc3meaOwGiv7JE8irnVG6BYmqB4Zx8nDnLay88pZ8EKmoHdrzI8pNwodd_YaAs-KuKrMTpPUUxhgsuJzfzt3JlxIsnrWmBl07HCbIWgIlRtj0A3Ay1XOfVXMqFOGLWtMQO_JyOp98X1m5HK9sbJWrZDSuCD4WArIrg67O_OM-CDJlBr-zHg7FsBx_SAOvKqj-GBIPOA6WhgTLNNvhBFdn3X)] Researchers in spintronics would select this specific precursor to study the interplay between the organic cation's structure and the resulting chiroptical and spin-based properties of the semiconductor.
The enhanced hydrophobicity imparted by the propoxy group makes this precursor suitable for research focused on improving the long-term stability of perovskite devices against moisture.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGgFwR69m0MoVjUo1yM-QtBJj02zarEM8VOwXaFTY8T9yNDhmNxZpRbP8DUuTjojaJ5IbgcOQAVXtrKmjoG71RoQSzhLV1a7XdojCf36eU42xGRLf1JPtbZYpE%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFN8wdCbEqN3b_c2e6CQAJ9awQ-ugb_eoxuHBdKy-gZUtHMrzm1BrVlpeRjqBQaDjMP70z2zcQGC8-aLZ1EvdoVm2EwIfAKDOSTSMICE81ps6Hz0Bmom9wpr59o0vkdyI5KwD3aE6_1IMUigjYmNW_1Ml3ebw%3D%3D)] It is a preferred building block in workflows where the primary goal is to create more durable films for solar cells or light-emitting diodes intended for operation outside of controlled inert environments.